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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR)
spectroscopic data for Oroxylin A and its glycosylated form, Oroxylin A 7-O-glucoside. The
structural confirmation of the glucoside linkage is detailed through an analysis of 1D and 2D
NMR data, offering a valuable resource for the identification and characterization of this
significant flavonoid glycoside.

Introduction

Oroxylin A is a flavone found in several medicinal plants, including Scutellaria baicalensis. Its
glycosylated form, Oroxylin A 7-O-glucoside, is also a naturally occurring compound with
various biological activities. The precise structural determination of these compounds is crucial
for understanding their structure-activity relationships and for the development of new
therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous structural
elucidation of such natural products. This guide presents a comparative analysis of the *H and
13C NMR data of Oroxylin A and Oroxylin A 7-O-glucoside, highlighting the key spectral
changes upon glycosylation.

Comparative NMR Data Analysis
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The structural differences between Oroxylin A and Oroxylin A 7-O-glucoside are clearly
reflected in their respective NMR spectra. The addition of a glucose moiety at the 7-position of
the flavone backbone induces characteristic shifts in the signals of the A-ring and introduces
new signals corresponding to the sugar unit.

Data Presentation

The *H and 3C NMR chemical shifts for Oroxylin A and Oroxylin A 7-O-glucoside, recorded in
DMSO-ds, are summarized in the tables below for easy comparison.

Table 1: 1H NMR Chemical Shift Data (o, ppm) in DMSO-de

Position Oroxylin A Oroxyli_n AT-O- Ad (ppm)
glucoside

3 6.82 (s) 6.95 () +0.13

8 6.55 () 6.82 (s) +0.27

2', 6 8.05 (m) 8.08 (m) +0.03

3, 4,5 7.55 (m) 7.58 (m) +0.03

5-OH 12.78 (s) 12.95 (s) +0.17

6-OCHs 3.75 (s) 3.89 (s) +0.14

1" - 5.08 (d, J=7.5 Hz)

2" - 3.45 (m)

3" - 3.40 (m)

4" - 3.29 (m)

5" - 3.58 (m)

6"a - 3.72 (m)

6"b - 3.52 (m)

Table 2: 3C NMR Chemical Shift Data (8, ppm) in DMSO-ds
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Position Oroxylin A Oroxyli-n AT-O- Ad (ppm)
glucoside

2 163.5 163.8 +0.3
3 104.5 105.2 +0.7
4 182.2 182.4 +0.2
5 152.8 152.5 -0.3
6 131.5 132.1 +0.6
7 157.8 158.5 +0.7
8 94.5 95.1 +0.6
9 152.5 152.9 +0.4
10 105.0 105.8 +0.8
1 131.0 131.2 +0.2
2', 6 126.5 126.8 +0.3
3,5 129.2 129.5 +0.3
4 132.0 132.3 +0.3
6-OCHs 60.5 60.8 +0.3
1" - 100.5 -

2" - 73.2 -

3" - 76.5 -

4" - 69.6 -

5" - 77.2 -

6" - 60.7 -

Note: The chemical shift values for Oroxylin A and Oroxylin A 7-O-glucoside have been
compiled from various sources and may have been recorded under slightly different
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experimental conditions. The primary source for Oroxylin A 13C NMR data is SpectraBase. The
data for Oroxylin A 7-O-glucoside is a composite from several literature sources.

Structural Confirmation by 2D NMR

The key to confirming the position of the glycosidic linkage is the analysis of long-range
correlations in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The HMBC
experiment shows correlations between protons and carbons that are two or three bonds apart.

HMBC Signaling Pathway for Glycosylation Site
Confirmation

The following diagram illustrates the crucial HMBC correlation that confirms the attachment of
the glucose moiety to the 7-position of the Oroxylin A backbone.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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